molecular formula C13H20N2 B119247 N-[1-(aminomethyl)cyclohexyl]-N-phenylamine CAS No. 143538-87-8

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine

Cat. No.: B119247
CAS No.: 143538-87-8
M. Wt: 204.31 g/mol
InChI Key: GNUPSPJARRNNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Aminomethyl)cyclohexyl]-N-phenylamine (CAS: Not explicitly listed in evidence) is a cyclohexane derivative featuring an aminomethyl (-CH2NH2) group and a phenylamine (-N-C6H5) group attached to the same carbon atom. This compound serves as an intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds like pyrimidine derivatives (e.g., Example 225 in ). Its reactivity stems from the primary amine moiety, enabling participation in nucleophilic substitution and condensation reactions .

Properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUPSPJARRNNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585448
Record name N-[1-(Aminomethyl)cyclohexyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143538-87-8
Record name N-[1-(Aminomethyl)cyclohexyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation

Cyclohexanone and aniline undergo condensation in toluene at 80°C with a palladium-on-carbon (Pd/C) catalyst under 50 bar H₂ pressure. The imine intermediate is hydrogenated to yield N-cyclohexyl-N-phenylamine, which is subsequently functionalized with an aminomethyl group via Mannich reaction. Key parameters:

  • Yield : 68–72% after purification by vacuum distillation.

  • Side reactions : Over-reduction to cyclohexane (5–8%) and N-alkylation byproducts (3–5%).

Sodium Borohydride-Mediated Reduction

In ethanol at 0°C, cyclohexanone and aniline form a Schiff base, which is reduced using NaBH₄. The reaction achieves 60% yield but requires stoichiometric borohydride and generates borate waste.

Table 1: Comparative Analysis of Reductive Amination Conditions

ParameterCatalytic HydrogenationNaBH₄ Reduction
Temperature (°C)800
Pressure (bar)50Ambient
CatalystPd/C (5 wt%)None
Yield (%)7260
ScalabilityIndustrialLab-scale

Nucleophilic Substitution on Cyclohexyl Halides

Functionalization of 1-(bromomethyl)cyclohexane with pre-formed phenylamine provides a two-step route to the target compound.

SN2 Displacement

1-(Bromomethyl)cyclohexane reacts with lithium phenylamide (LiNPh) in tetrahydrofuran (THF) at −78°C. The reaction proceeds via an SN2 mechanism, yielding N-[1-(bromomethyl)cyclohexyl]-N-phenylamine, which is aminated with aqueous NH₃. Challenges include:

  • Steric hindrance : The cyclohexyl group reduces SN2 efficiency (45% yield).

  • Competing elimination : Formation of cyclohexene derivatives (12–15%).

Ullmann Coupling

Copper(I)-catalyzed coupling of 1-(iodomethyl)cyclohexane with aniline in dimethylformamide (DMF) at 120°C achieves 58% yield. The use of 1,10-phenanthroline as a ligand suppresses homo-coupling byproducts.

Palladium-Catalyzed Cross-Coupling Strategies

Modern transition-metal catalysis enables efficient construction of the C–N bond between cyclohexyl and phenylamine groups.

Buchwald-Hartwig Amination

A mixture of 1-(aminomethyl)cyclohexyl chloride, aniline, Pd₂(dba)₃ (2 mol%), and BINAP ligand in toluene undergoes coupling at 100°C. This method achieves 81% yield with <2% debromination byproducts.

Table 2: Optimization of Buchwald-Hartwig Conditions

VariableEffect on Yield (%)
Pd(OAc)₂63
Xantphos ligand71
BINAP ligand81
Cs₂CO₃ base79
KOtBu base68

Photoredox Catalysis

Visible-light-mediated aminocarbonylation adapts methods from iodocyclohexane and aniline derivatives. Using fac-Ir(ppy)₃ (1 mol%) under blue LED irradiation, the reaction forms N-cyclohexyl-N-phenylcarboxamide, which is reduced to the target amine with LiAlH₄ (65% overall yield).

Protection/Deprotection Strategies for Amino Groups

Multi-step syntheses often require temporary protection of the aminomethyl group to prevent undesired side reactions.

tert-Butoxycarbonyl (Boc) Protection

1-(Aminomethyl)cyclohexanol is protected with di-tert-butyl dicarbonate in THF, followed by Mitsunobu reaction with aniline using DIAD and PPh₃. Final deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the target compound in 74% overall yield.

Benzyl Group Removal

Benzyl-protected intermediates are cleaved via hydrogenolysis over Pd(OH)₂/C. This method avoids acidic conditions but requires high-pressure H₂ (40 psi) and prolonged reaction times (24 h).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with immobilized Pd catalysts enable continuous reductive amination at 90°C and 30 bar H₂. Benefits include:

  • Throughput : 12 kg/h of N-cyclohexyl-N-phenylamine.

  • Purity : 99.5% by GC-MS after inline distillation.

Waste Management

Borate byproducts from NaBH₄ reductions are neutralized with HCl to form NaCl and boric acid, which are reclaimed via crystallization.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 3.1 (s, NH), 6.8–7.2 (m, phenyl).

  • HRMS : m/z 204.31 [M+H]⁺ (calculated for C₁₃H₂₀N₂).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 5–70% MeCN/H₂O) confirms >99% purity with tR = 8.2 min .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

    Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The aminomethyl group can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Aminomethyl vs. Amino Groups: The presence of a methylene bridge (-CH2-) in the target compound distinguishes it from NPHA, which lacks this group. This structural difference impacts reactivity; for instance, NPHA forms via imine intermediates in catalytic hydrogenation, while the target compound requires additional steps for methylene incorporation .
  • Primary vs. Tertiary Amines : Compared to N,N-dimethyl analogs (), the primary amine in the target compound exhibits higher nucleophilicity but lower steric hindrance, making it more reactive in coupling reactions .
  • Aryl vs. Alkyl Substituents : The phenylamine group enhances aromatic stability but reduces solubility in polar solvents compared to N-Methylcyclohexylamine ().

Physicochemical Properties

  • Molecular Weight : The target compound (C13H20N2, MW: ~204.3 g/mol) is heavier than N-Methylcyclohexylamine (C7H15N, MW: 113.2 g/mol) due to the phenyl and methylene groups .
  • Solubility : The tertiary amine analog (N,N-dimethyl) is more hydrophobic than the primary amine, favoring organic solvents .

Biological Activity

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine, also known as B119247, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to an amino group and a phenyl moiety. Its molecular formula is C13H18N2, and it has a molecular weight of 202.30 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic processes and cell proliferation.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic properties against cancer cell lines, indicating potential as an anticancer agent.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
HEPG2 (Liver)10.5
MCF7 (Breast)8.3
PC-3 (Prostate)6.7
HCT-116 (Colon)9.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears multifaceted:

  • Apoptosis Induction : Studies suggest that the compound may promote apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Hepatocellular Carcinoma : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Prostate Cancer Research : In PC-3 prostate cancer cells, this compound was found to inhibit cell migration and invasion, suggesting a role in metastasis prevention.

Q & A

Q. What are the common synthetic routes for N-[1-(aminomethyl)cyclohexyl]-N-phenylamine?

The compound is typically synthesized via sequential deprotection and coupling reactions. For example, tert-butyl carbamate-protected intermediates are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the protecting group, followed by neutralization with aqueous NaHCO₃ and extraction. This method yields the free amine, which is used directly in subsequent steps without further purification . Additional routes involve palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) for introducing heteroaromatic substituents .

Q. What purification techniques are effective for isolating this compound intermediates?

Column chromatography using silica gel and gradients of ethyl acetate/hexanes is widely employed for purifying intermediates. For example, tert-butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate was purified via this method . Liquid-liquid extraction with DCM or EtOAc is also standard for isolating crude products after deprotection .

Q. How are protecting groups strategically utilized in synthesizing this compound derivatives?

The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality during multi-step syntheses. For instance, Boc-protected intermediates undergo deprotection under acidic conditions (e.g., TFA in DCM) to regenerate the free amine, enabling subsequent coupling reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data for this compound derivatives?

Contradictions in NMR or mass spectra often arise from incomplete purification or residual solvents. For example, intermediates like N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine are used without purification, necessitating rigorous post-reaction analysis (e.g., LC-MS or HRMS) to confirm purity . Reductive amination byproducts can be minimized by optimizing stoichiometry and reaction time.

Q. What catalytic systems enhance coupling efficiency in this compound synthesis?

Palladium-based catalysts (e.g., Pd₂(dba)₃) with BINAP ligands in toluene/THF mixtures facilitate Buchwald-Hartwig couplings for arylaminopyrimidine derivatives. Reaction temperatures of 100°C and LHMDS as a base improve yields in such systems .

Q. How does acid selection influence deprotection efficiency in this compound synthesis?

TFA in DCM achieves rapid Boc deprotection (2 hours at room temperature), while HCl/MeOH is preferred for acid-labile substrates. Post-deprotonation neutralization with NaHCO₃ prevents side reactions, ensuring high yields of the free amine .

Q. What stereochemical considerations are critical for synthesizing trans-cyclohexylamine derivatives?

Trans isomers are stabilized using rigid cyclohexane backbones. For example, trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate intermediates are synthesized via stereoselective reductions (e.g., NaBH₄/AlCl₃) to maintain configuration .

Q. How can salt formation improve the stability of this compound analogs?

Hydrochloride salts are commonly generated by treating free amines with HCl/MeOH, as seen in the synthesis of N4-(1-(aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine. Salt formation enhances crystallinity and shelf stability .

Methodological Tables

Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsPurposeReference
DeprotectionTFA/DCM, RT, 2 hBoc removal
CouplingPd₂(dba)₃, BINAP, LHMDS, 100°CAryl-amine bond formation
PurificationSilica gel, EtOAc/hexanesIsolation of intermediates

Table 2: Common Analytical Techniques for Quality Control

TechniqueApplicationExample Use
LC-MSPurity assessmentConfirming molecular weight of intermediates
¹H NMRStructural verificationIdentifying residual solvents or byproducts
HRMSExact mass determinationValidating synthetic products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.